N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide
Description
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and benzamide functional groups
Properties
Molecular Formula |
C21H18N2O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide |
InChI |
InChI=1S/C21H18N2O6/c1-27-17-10-11-19(20(13-17)28-2)22-21(24)14-4-3-5-18(12-14)29-16-8-6-15(7-9-16)23(25)26/h3-13H,1-2H3,(H,22,24) |
InChI Key |
PVHFNJRWDOEVGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and substituted benzamides.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-(4-aminophenoxy)benzamide
- N-(2,4-dimethoxyphenyl)-3-(4-chlorophenoxy)benzamide
- N-(2,4-dimethoxyphenyl)-3-(4-methylphenoxy)benzamide
Uniqueness
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
